
Travocort
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Travocort, also known as this compound, is a useful research compound. Its molecular formula is C45H51Cl4F2N3O9 and its molecular weight is 957.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Clinical Applications
- Dermatomycoses : Travocort is effective in treating superficial fungal infections, particularly those caused by species such as Epidermophyton, Microsporum, and Trichophyton. Clinical studies have shown that this compound provides a more rapid onset of action compared to monotherapy with isoconazole alone, leading to faster relief from symptoms such as itching and inflammation .
- Erythrasma : A common skin condition characterized by brownish patches, often found in skin folds. A case study highlighted successful treatment of erythrasma in a 13-year-old athlete using this compound over five days, resulting in complete resolution without side effects .
- Inflammatory Dermatoses : this compound is recommended for conditions where inflammation accompanies fungal infections, such as tinea cruris (jock itch) and tinea corporis (ringworm). Its dual action helps manage both the fungal infection and the inflammatory response effectively .
Efficacy and Safety
Clinical trials have demonstrated that this compound not only enhances the therapeutic benefits but also improves the mycological cure rate during the initial treatment phase compared to using antifungal agents alone. The combination therapy has been shown to be well-tolerated with minimal systemic absorption, reducing the risk of side effects typically associated with systemic corticosteroids .
Case Studies
Study/Case | Condition Treated | Results | Duration |
---|---|---|---|
Malagoli Piergiorgio Study | Erythrasma | Complete remission of lesions; high compliance reported | 5 days |
Comparative Study | Inflammatory Dermatomycoses | Faster relief of symptoms; improved overall therapeutic benefits | 2 weeks |
TRAMPLIN Study | Local Skin Mycosis | Evaluated efficacy and safety; showed significant improvement in symptoms | Ongoing |
特性
CAS番号 |
78940-01-9 |
---|---|
分子式 |
C45H51Cl4F2N3O9 |
分子量 |
957.7 g/mol |
IUPAC名 |
1-[2-(2,4-dichlorophenyl)-2-[(2,6-dichlorophenyl)methoxy]ethyl]imidazole;[2-[(6S,8S,10S,11S,13S,14S,16R,17S)-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] pentanoate;nitric acid |
InChI |
InChI=1S/C27H36F2O5.C18H14Cl4N2O.HNO3/c1-5-6-7-23(33)34-14-21(31)24-15(2)10-17-18-12-20(28)19-11-16(30)8-9-26(19,4)27(18,29)22(32)13-25(17,24)3;19-12-4-5-13(17(22)8-12)18(9-24-7-6-23-11-24)25-10-14-15(20)2-1-3-16(14)21;2-1(3)4/h8-9,11,15,17-18,20,22,24,32H,5-7,10,12-14H2,1-4H3;1-8,11,18H,9-10H2;(H,2,3,4)/t15-,17+,18+,20+,22+,24-,25+,26+,27?;;/m1../s1 |
InChIキー |
UPINRYVXYNYCOF-UESYANRNSA-N |
SMILES |
CCCCC(=O)OCC(=O)C1C(CC2C1(CC(C3(C2CC(C4=CC(=O)C=CC43C)F)F)O)C)C.C1=CC(=C(C(=C1)Cl)COC(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl)Cl.[N+](=O)(O)[O-] |
異性体SMILES |
CCCCC(=O)OCC(=O)[C@H]1[C@@H](C[C@@H]2[C@@]1(C[C@@H](C3([C@H]2C[C@@H](C4=CC(=O)C=C[C@@]43C)F)F)O)C)C.C1=CC(=C(C(=C1)Cl)COC(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl)Cl.[N+](=O)(O)[O-] |
正規SMILES |
CCCCC(=O)OCC(=O)C1C(CC2C1(CC(C3(C2CC(C4=CC(=O)C=CC43C)F)F)O)C)C.C1=CC(=C(C(=C1)Cl)COC(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl)Cl.[N+](=O)(O)[O-] |
同義語 |
Pregna-1,4-diene-3,20-dione, 6,9-difluoro-11-hydroxy-16-methyl-21-((1-oxopentyl)oxy)-, (6alpha,11beta,16alpha)-, mixt. with 1-(2-(2,4-dichlorophenyl)-2-((2,6-dichlorophenyl)methoxy)ethyl)-1H-imidazole mononitrate Travocort |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。